molecular formula C16H16N4O2S2 B5546802 5-(3,4-dimethoxyphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol

5-(3,4-dimethoxyphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No. B5546802
M. Wt: 360.5 g/mol
InChI Key: FYSRTLYWHLCOHO-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves multi-step chemical reactions, starting from simple precursors to achieve the desired complex structure. For instance, the synthesis of related triazole compounds involves the reaction of amino-triazole thiones with aldehydes to form Schiff bases, which are then further modified to achieve various substituents on the triazole ring (Xu et al., 2006). Another approach involves the acylation of triazole derivatives with acyl chlorides to introduce different functional groups (L. Labanauskas et al., 2001).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by X-ray crystallography, revealing the arrangement of atoms within the molecule and the spatial configuration of various substituents. For example, a related triazole compound exhibits a crystalline structure in the triclinic system, with specific dihedral angles between the triazole ring and the benzene ring, indicating the potential for diverse molecular interactions and steric effects (G. Sarala et al., 2006).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including condensation, acylation, and alkylation, to introduce or modify functional groups on the molecule. These reactions are fundamental in tailoring the compound's properties for specific applications. For instance, the synthesis of triazole compounds through the reaction with acyl chlorides or alkyl iodides demonstrates the versatility of these molecules in chemical transformations (L. Labanauskas et al., 2001).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystalline form, are crucial for their handling and application in various domains. These properties are influenced by the molecular structure and the nature of substituents on the triazole ring. Research on related triazole compounds provides insights into their physical characteristics, aiding in the development of compounds with desirable physical properties (I. Wawrzycka-Gorczyca & A. Siwek, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of triazole derivatives. These properties are explored through chemical reactions, spectroscopic analysis, and theoretical studies, providing a comprehensive understanding of the compound's behavior in chemical systems. For example, the study of Schiff bases derived from triazole compounds highlights their potential reactivity and application in synthesizing new molecules with desired chemical properties (K. Karrouchi et al., 2016).

Scientific Research Applications

Synthesis and Structural Analysis

A compound closely related to 5-(3,4-dimethoxyphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol has been synthesized, demonstrating the versatility of triazole derivatives in chemical synthesis. This compound crystallizes in the triclinic system, showcasing complex supramolecular interactions which stabilize its crystal structure, hinting at potential applications in materials science and molecular engineering (Xu et al., 2006).

Electrochemical Behavior

The electrochemical study of thiotriazoles reveals insights into their redox behavior, important for understanding their role in electrochemical sensors, batteries, and corrosion inhibitors. This study provides foundational knowledge on the oxidation mechanisms of thiol compounds, potentially guiding the development of new materials for energy storage and conversion (L. Fotouhi et al., 2002).

Antimicrobial and Anti-inflammatory Activity

Research has synthesized derivatives showing anti-inflammatory activity, highlighting the pharmaceutical applications of triazole compounds. These findings suggest potential for developing new drugs based on the triazole scaffold for treating inflammation-related disorders (L. Labanauskas et al., 2001).

Corrosion Inhibition

A study on triazole-based Schiff bases examined their corrosion inhibitory effect on maraging steel in acid mixtures, demonstrating high efficiency. This research underscores the utility of triazole derivatives as corrosion inhibitors, crucial for protecting industrial materials (R. N. Mary et al., 2021).

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-4-[(E)-(5-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S2/c1-10-4-6-12(24-10)9-17-20-15(18-19-16(20)23)11-5-7-13(21-2)14(8-11)22-3/h4-9H,1-3H3,(H,19,23)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSRTLYWHLCOHO-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=NN2C(=NNC2=S)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=N/N2C(=NNC2=S)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-dimethoxyphenyl)-4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.